2-(2,5-Dichlorophenyl)quinazoline
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Overview
Description
2-(2,5-Dichlorophenyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the dichlorophenyl group in this compound enhances its chemical properties, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)quinazoline typically involves the reaction of 2,5-dichloroaniline with anthranilic acid or its derivatives under specific conditions. One common method is the cyclization of 2,5-dichloroaniline with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound may also interact with other molecular targets, such as DNA or proteins, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with diverse biological activities.
Quinazolinone: A closely related compound with a similar structure but different functional groups.
Pyrimidine: A nitrogen-containing heterocycle that shares some structural similarities with quinazoline.
Uniqueness
2-(2,5-Dichlorophenyl)quinazoline is unique due to the presence of the dichlorophenyl group, which enhances its chemical stability and biological activity.
Properties
Molecular Formula |
C14H8Cl2N2 |
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Molecular Weight |
275.1 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)quinazoline |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-5-6-12(16)11(7-10)14-17-8-9-3-1-2-4-13(9)18-14/h1-8H |
InChI Key |
YDAQLOOQZWVXEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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